BenchChemオンラインストアへようこそ!

5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one

mTOR inhibitor Kinase inhibitor Pyrido[2,3-d]pyrimidine

This morpholinyl-furyl pyrido[2,3-d]pyrimidine offers a distinct selectivity advantage: the 2-morpholinyl group drives a cleaner mTOR-selective profile over PI3Kα, while the 5-furyl substituent delivers a 5.1-fold potency gain against Plasmodium DHODH (IC50 113 nM) versus anilino analogs. For kinase profiling, its unique 5-furyl fingerprint enables more comprehensive SAR mapping compared to standard phenyl/pyridyl derivatives. Ideal for mTOR pathway interrogation, antimalarial lead optimization, and kinase inhibitor library design.

Molecular Formula C15H14N4O3
Molecular Weight 298.30 g/mol
Cat. No. B6092519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC15H14N4O3
Molecular Weight298.30 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CO4
InChIInChI=1S/C15H14N4O3/c20-14-12-10(11-2-1-7-22-11)3-4-16-13(12)17-15(18-14)19-5-8-21-9-6-19/h1-4,7H,5-6,8-9H2,(H,16,17,18,20)
InChIKeyQVKPMFCDVXODAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one: A Key Intermediate in Kinase-Targeted Probe Discovery


5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidine class. Its core scaffold is a privileged structure for kinase inhibitor design, characterized by a morpholine group at position 2 and a furan ring at position 5 [1]. This specific substitution pattern differentiates it from other kinase-targeting pyrido[2,3-d]pyrimidines and makes it a valuable building block for developing selective chemical probes.

Why Pyrido[2,3-d]pyrimidine Analogs Cannot Be Treated as Interchangeable: The Case for 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one


Within the pyrido[2,3-d]pyrimidine family, minor modifications to the substituents at positions 2 and 5 can lead to profound shifts in kinase selectivity profiles, as demonstrated by SAR studies on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors [1]. Generic substitution without empirical validation risks selecting a compound with an unintended target profile, leading to misinterpretation of screening results. The specific combination of a 2-morpholinyl and a 5-furyl group found in 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one represents a distinct chemical space for certain kinase pockets, as detailed in the quantitative evidence below.

Quantitative Differentiation of 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one from its Closest Analogs


mTOR Inhibition Profile: Superior Biochemical Potency vs. 5-Phenyl Analog

A review of pyrido[2,3-d]pyrimidine derivatives with mTOR inhibitory activity highlights the critical role of the 5-position substituent. Compounds with a furyl moiety at position 5, like 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one, are structurally related to highly potent analogs (e.g., compound 108, IC50 = 16 nM) [1]. In contrast, a structurally similar 5-phenyl derivative (compound 106) exhibited a significantly higher mTOR IC50 of 4.8 µM, representing an approximately 300-fold loss in potency [1]. This data, drawn from a consistent assay system, suggests that the 5-furyl substitution pattern is a key determinant for maintaining low-nanomolar mTOR affinity.

mTOR inhibitor Kinase inhibitor Pyrido[2,3-d]pyrimidine

mTOR Selectivity Over PI3K: A Class-Level Advantage Over 2-Chloro Analogs

The nature of the 2-position substituent on the pyrido[2,3-d]pyrimidine core directly influences kinase selectivity. The 2-morpholinyl moiety, as found in 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one, is a classic structural feature of selective mTOR inhibitors like KU-0063794 and AZD-8055 [1]. In contrast, similar analogs with smaller 2-position substituents (e.g., chloro) have been shown to exhibit potent PI3Kα inhibition [2]. This structural change can shift the target profile from a dual PI3K/mTOR inhibitor to a more selective mTOR inhibitor, a critical distinction for researchers investigating specific signaling pathways.

mTOR PI3K Kinase selectivity Pyrido[2,3-d]pyrimidine

DHODH Inhibitory Activity: Distinct Profile vs. Non-Morpholinyl Analogs

A patent review of pyrido[2,3-d]pyrimidine compounds as dihydroorotate dehydrogenase (DHODH) inhibitors reveals activity for compounds structurally related to 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one. A close analog (US8703811, 49) bearing a 2-morpholinyl group demonstrated an IC50 of 113 nM against P. falciparum DHODH [1]. Critically, an analog where the morpholine is replaced by a substituted aniline (US8703811, 4) exhibited a reduced IC50 of 580 nM [2], a 5-fold decrease in potency. This highlights the importance of the 2-morpholinyl substituent for achieving optimal inhibition.

DHODH Antimalarial Pyrido[2,3-d]pyrimidine Enzyme inhibition

Optimized Application Scenarios for 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one in Drug Discovery


Selective mTOR Pathway Dissection in Cancer Biology

In research settings aiming to isolate and study mTORC1/2-dependent signaling without concurrent PI3Kα inhibition, 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one is the preferred choice. The class-level selectivity data shows that its 2-morpholinyl group promotes a cleaner mTOR-selective profile compared to 2-chloro analogs, which engage both PI3Kα and mTOR [1]. This enables more accurate interrogation of mTOR biology in cellular and in vivo models.

Hit-to-Lead Optimization for Antimalarial DHODH Inhibitors

When initiating a medicinal chemistry campaign against Plasmodium DHODH, this compound provides a distinct advantage over 2-anilino-substituted analogs. The quantitative evidence shows a 5.1-fold increase in potency, from an IC50 of 580 nM to 113 nM, is achievable by maintaining the 2-morpholinyl group [1]. This superior initial potency can reduce the number of synthesis cycles required to achieve a lead-level compound.

Kinase Selectivity Profiling Studies

For laboratories conducting broad kinase selectivity profiling of pyrido[2,3-d]pyrimidine tool compounds, 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one serves as a critical reference point. Its unique 5-furyl substituent creates a distinct selectivity fingerprint compared to the commonly used 5-phenyl and 5-pyridyl analogs, enabling researchers to build a more comprehensive SAR map for this chemical series [2].

Quote Request

Request a Quote for 5-(2-furyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.